molecular formula C17H19N3O5S B7699455 2-methyl-5-[(3-nitrophenyl)sulfamoyl]-N-propylbenzamide

2-methyl-5-[(3-nitrophenyl)sulfamoyl]-N-propylbenzamide

Cat. No.: B7699455
M. Wt: 377.4 g/mol
InChI Key: RHSIFMGSQCQZFE-UHFFFAOYSA-N
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Description

2-methyl-5-[(3-nitrophenyl)sulfamoyl]-N-propylbenzamide is an organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5-[(3-nitrophenyl)sulfamoyl]-N-propylbenzamide typically involves multiple steps, including nitration, sulfonation, and amide formation. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by sulfonation to attach the sulfonamide group. Finally, the amide bond is formed by reacting the intermediate with propylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-methyl-5-[(3-nitrophenyl)sulfamoyl]-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-5-[(3-nitrophenyl)sulfamoyl]-N-propylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced growth.

Comparison with Similar Compounds

    4-nitrophenylsulfonyltryptophan: Another sulfonamide compound with similar structural features.

    N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide: A closely related compound with an ethyl group instead of a propyl group.

Uniqueness: 2-methyl-5-[(3-nitrophenyl)sulfamoyl]-N-propylbenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes.

Properties

IUPAC Name

2-methyl-5-[(3-nitrophenyl)sulfamoyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-3-9-18-17(21)16-11-15(8-7-12(16)2)26(24,25)19-13-5-4-6-14(10-13)20(22)23/h4-8,10-11,19H,3,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSIFMGSQCQZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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